molecular formula C26H30Br2NO2P B1220264 Ombtp CAS No. 64502-92-7

Ombtp

Cat. No.: B1220264
CAS No.: 64502-92-7
M. Wt: 579.3 g/mol
InChI Key: DLIPUUGBNBNYFM-UHFFFAOYSA-M
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Description

Ombtp is a chemical compound with the molecular formula C26H30Br2NO2P and a molecular weight of 579.3 g/mol. This compound is known for its unique structure, which includes a morpholine ring, a triphenylphosphonium group, and bromide ions. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ombtp typically involves the reaction of triphenylphosphine with a suitable morpholine derivative under controlled conditions. The reaction is carried out in the presence of a brominating agent to introduce the bromide ions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ombtp undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced species.

    Substitution: The bromide ions can be substituted with other halides or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium iodide. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane, with temperature and pH carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halide derivatives.

Scientific Research Applications

Ombtp is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in studies involving cellular processes and molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ombtp involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. Its unique structure allows it to modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonium salts and morpholine derivatives, such as:

  • Triphenylphosphonium chloride
  • (4-Morpholinobutyl)triphenylphosphonium bromide
  • (2-Oxo-4-piperidinobutyl)triphenylphosphonium bromide

Uniqueness

Ombtp is unique due to its specific combination of a morpholine ring and a triphenylphosphonium group, which imparts distinctive chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

64502-92-7

Molecular Formula

C26H30Br2NO2P

Molecular Weight

579.3 g/mol

IUPAC Name

(4-morpholin-4-yl-2-oxobutyl)-triphenylphosphanium;bromide;hydrobromide

InChI

InChI=1S/C26H29NO2P.2BrH/c28-23(16-17-27-18-20-29-21-19-27)22-30(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;;/h1-15H,16-22H2;2*1H/q+1;;/p-1

InChI Key

DLIPUUGBNBNYFM-UHFFFAOYSA-M

SMILES

C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-]

Canonical SMILES

C1COCCN1CCC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br.[Br-]

Synonyms

(2-oxo-4-morpholino)butyltriphenylphosphonium
(2-oxo-4-morpholino)butyltriphenylphosphonium bromide hydrobromide
OMBTP

Origin of Product

United States

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